Daptomycin Impurity 1 Sodium Salt
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Overview
Description
The compound “Sodium (2S,5S,8R,14S,17R,20S,23S,32S,Z)-32-((S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-2-(2-(2-aminophenyl)-2-oxoethyl)-23-(3-aminopropyl)-14,20-bis(carboxylatomethyl)-5-(®-1-carboxylatopropan-2-yl)-29-ethylidene-8-(hydroxymethyl)-17-methyl-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazatetratriacontanedioate” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or HATU to form amide bonds.
Protecting Group Strategies: Employing groups like Boc or Fmoc to protect amino acids during synthesis.
Purification: Techniques such as HPLC or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
Fermentation Processes: Utilizing genetically engineered microorganisms to produce complex molecules.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylate groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Like NaBH4 or LiAlH4.
Nucleophiles: Including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
The compound’s diverse functional groups make it valuable in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying protein-ligand interactions.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger, more complex molecules with diverse biological functions.
Synthetic Polymers: Man-made materials with similar structural motifs.
Uniqueness
The compound’s unique combination of functional groups and stereochemistry distinguishes it from other similar molecules. Its specific arrangement of amino acids and other functional groups imparts unique chemical and biological properties.
Properties
Molecular Formula |
C72H96N17Na5O26 |
---|---|
Molecular Weight |
1730.6 g/mol |
IUPAC Name |
pentasodium;(3R,4S)-4-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(Z)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxylatopropanoyl]amino]but-2-enoyl]amino]acetyl]amino]pentanoyl]amino]-3-carboxylatopropanoyl]amino]propanoyl]amino]-3-carboxylatopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-3-(2-aminophenyl)-1-carboxylato-3-oxopropyl]amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C72H101N17O26.5Na/c1-5-7-8-9-10-11-12-23-54(93)81-45(26-38-32-76-43-21-16-14-18-39(38)43)67(109)85-46(28-53(75)92)68(110)87-49(31-60(102)103)69(111)83-42(6-2)63(105)77-33-55(94)80-44(22-17-24-73)65(107)86-48(30-59(100)101)66(108)79-37(4)62(104)84-47(29-58(98)99)64(106)78-34-56(95)82-51(35-90)70(112)89-61(36(3)25-57(96)97)71(113)88-50(72(114)115)27-52(91)40-19-13-15-20-41(40)74;;;;;/h6,13-16,18-21,32,36-37,44-51,61,76,90H,5,7-12,17,22-31,33-35,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,106)(H,79,108)(H,80,94)(H,81,93)(H,82,95)(H,83,111)(H,84,104)(H,85,109)(H,86,107)(H,87,110)(H,88,113)(H,89,112)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,114,115);;;;;/q;5*+1/p-5/b42-6-;;;;;/t36-,37-,44+,45+,46+,47+,48+,49+,50+,51-,61+;;;;;/m1...../s1 |
InChI Key |
PFUKYEIAXCVQQW-JPLIBUEMSA-I |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)N/C(=C\C)/C(=O)NCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)N[C@@H](CC(=O)[O-])C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@@H]([C@H](C)CC(=O)[O-])C(=O)N[C@@H](CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)[O-])C(=O)NC(=CC)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)NC(CC(=O)[O-])C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)[O-])C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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